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Compound of Interest

Compound Name: Isopropyl glycolate

Cat. No.: B1293520 Get Quote

A detailed guide to the ¹H and ¹³C NMR spectral features of isopropyl glycolate, with a

comparative analysis against methyl glycolate and ethyl glycolate, providing valuable insights

for researchers, scientists, and drug development professionals.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of isopropyl glycolate. For a thorough comparison, the spectral data of its

lower homologues, methyl glycolate and ethyl glycolate, are also presented and discussed.

This information is crucial for the structural elucidation and purity assessment of these

compounds in various research and development settings.

Chemical Structures and Atom Numbering
To facilitate the discussion of NMR data, the chemical structures and atom numbering for

isopropyl glycolate, methyl glycolate, and ethyl glycolate are provided below.
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Isopropyl Glycolate

Methyl Glycolate

Ethyl Glycolate

C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H(C(6)H₃)C(7)H₃

C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H₃

C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H₂C(6)H₃

Click to download full resolution via product page

Figure 1: Chemical structures of isopropyl, methyl, and ethyl glycolate with atom numbering.

¹H NMR Spectral Data Comparison
The ¹H NMR spectra of glycolate esters are characterized by distinct signals corresponding to

the protons of the glycolic acid backbone and the alcohol moiety. The chemical shifts (δ) are

influenced by the electronic environment of the protons, while the coupling constants (J)

provide information about the connectivity of neighboring protons.
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Compound
Proton
Assignment

Multiplicity
Chemical Shift
(δ, ppm)

Coupling
Constant (J,
Hz)

Isopropyl

Glycolate

(Predicted)

H1 (CH₂) s ~4.1 -

H3 (OH) br s Variable -

H5 (CH) sept ~5.1 ~6.3

H6, H7 (CH₃) d ~1.3 ~6.3

Methyl Glycolate H1 (CH₂) s 4.195 -

H3 (OH) br s 3.90 -

H5 (CH₃) s 3.772 -

Ethyl Glycolate H1 (CH₂) s 4.158 -

H3 (OH) br s 3.14 -

H5 (CH₂) q 4.242 7.1

H6 (CH₃) t 1.297 7.1

Table 1: ¹H NMR Spectral Data of Glycolate Esters (in CDCl₃)

Analysis:

The methylene protons (H1) of the glycolate unit appear as a singlet around 4.1-4.2 ppm in

all three esters, indicating no adjacent protons to couple with.

The hydroxyl proton (H3) signal is typically a broad singlet and its chemical shift is highly

dependent on the sample concentration, temperature, and solvent purity.

In isopropyl glycolate, the methine proton (H5) is expected to be a septet due to coupling

with the six equivalent protons of the two methyl groups (H6, H7). Conversely, the methyl

protons will appear as a doublet, coupled to the single methine proton.
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For methyl glycolate, the methyl ester protons (H5) appear as a sharp singlet.

In ethyl glycolate, the methylene protons of the ethyl group (H5) are observed as a quartet

due to coupling with the three methyl protons (H6), which in turn appear as a triplet.

¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The

chemical shifts are indicative of the carbon atom's hybridization and its electronic environment.

Compound Carbon Assignment Chemical Shift (δ, ppm)

Isopropyl Glycolate (Predicted) C1 (CH₂) ~61

C2 (C=O) ~172

C5 (CH) ~69

C6, C7 (CH₃) ~22

Methyl Glycolate C1 (CH₂) 60.7

C2 (C=O) 172.9

C5 (CH₃) 52.3

Ethyl Glycolate C1 (CH₂) 60.8

C2 (C=O) 172.4

C5 (CH₂) 61.9

C6 (CH₃) 14.2

Table 2: ¹³C NMR Spectral Data of Glycolate Esters (in CDCl₃)

Analysis:

The carbonyl carbon (C2) is the most deshielded, appearing at a characteristic downfield

shift of around 172-173 ppm.

The methylene carbon of the glycolate unit (C1) is found at approximately 60-61 ppm.
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The chemical shifts of the carbons in the alcohol moiety (C5, C6, C7) are distinct for each

ester and allow for clear differentiation. In the predicted spectrum of isopropyl glycolate,

the methine carbon (C5) is expected to be further downfield than the methyl carbons (C6,

C7).

Experimental Protocols
A general procedure for acquiring high-quality NMR spectra of glycolate esters is outlined

below.

Sample Preparation:

Accurately weigh 10-20 mg of the glycolate ester for ¹H NMR (or 50-100 mg for ¹³C NMR)

and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR

tube for chemical shift calibration (δ = 0.00 ppm).

Cap the NMR tube securely.

NMR Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans,

relaxation delay).
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For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Logical Workflow for NMR Spectral Analysis
The process of analyzing the NMR spectra of a glycolate ester can be visualized as a logical

workflow, from sample preparation to final structure confirmation.
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Figure 2: Workflow for the NMR spectral analysis of glycolate esters.
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This guide provides a foundational understanding of the NMR spectral characteristics of

isopropyl glycolate in comparison to its simpler analogues. The provided data and protocols

serve as a valuable resource for the accurate identification and characterization of these

important chemical entities.

To cite this document: BenchChem. [Comparative NMR Spectral Analysis of Isopropyl
Glycolate and its Homologues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293520#1h-nmr-and-13c-nmr-spectral-analysis-of-
isopropyl-glycolate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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